molecular formula C9H12BrNO2S B1519714 N-[1-(4-Bromophenyl)ethyl]methanesulfonamide CAS No. 1091796-50-7

N-[1-(4-Bromophenyl)ethyl]methanesulfonamide

Cat. No. B1519714
CAS RN: 1091796-50-7
M. Wt: 278.17 g/mol
InChI Key: VBKJAUSXTKHUMT-UHFFFAOYSA-N
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Description

N-[1-(4-Bromophenyl)ethyl]methanesulfonamide, also known as 4-Bromo-N-ethyl-p-toluenesulfonamide, is a synthetic organic compound with a wide range of applications in the field of chemistry. This compound has been used in various scientific research areas, including organic synthesis, pharmaceuticals, and biochemistry.

Scientific Research Applications

Synthesis Techniques and Applications

One of the notable applications of N-[1-(4-Bromophenyl)ethyl]methanesulfonamide and related compounds in scientific research involves innovative synthesis techniques. For instance, the development of one-step synthesis methods for producing 1-methylsulfonyl-indoles, which have various carbon-functional groups, from N-(2-halophenyl)methanesulfonamides demonstrates the compound's role in facilitating complex chemical syntheses (Sakamoto et al., 1988). This process highlights the utility of these compounds in creating heteroaromatic ring systems with potential applications in pharmaceuticals and materials science.

Microbial Reduction and Chiral Intermediates

Another significant application is found in the stereoselective microbial reduction of related compounds to produce chiral intermediates, such as for the synthesis of beta-receptor antagonists. This demonstrates the compound's utility in the production of medically relevant substances through biocatalysis, showcasing a blend of microbiology and chemistry for drug synthesis (Patel et al., 1993).

Catalysis and Safety in Pharmaceutical Chemistry

Furthermore, research into the Pd-catalyzed N-arylation of methanesulfonamide presents a safer alternative to traditional methods involving potentially genotoxic reagents. This catalytic approach not only enhances the safety profile of pharmaceutical synthesis processes but also broadens the scope of chemical reactions that can be employed in drug development and other areas of organic chemistry (Rosen et al., 2011).

Novel Antiarrhythmic Agents

Moreover, compounds like 4,5-dihydro-3-(methanesulfonamidophenyl)-1-phenyl-1H-2,4-benzodiazepines, related to N-[1-(4-Bromophenyl)ethyl]methanesulfonamide, have been explored as potential class III antiarrhythmic agents. This illustrates the compound's relevance in the development of new therapeutic agents for cardiac arrhythmias, highlighting its impact on medicinal chemistry and pharmacology (Johnson et al., 1995).

properties

IUPAC Name

N-[1-(4-bromophenyl)ethyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2S/c1-7(11-14(2,12)13)8-3-5-9(10)6-4-8/h3-7,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKJAUSXTKHUMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-Bromophenyl)ethyl]methanesulfonamide

Synthesis routes and methods

Procedure details

To a stirred solution of (R)-(+)-1-(4-bromophenyl)ethylamine (0.5 g, 2.49 mmol), in anhydrous CH2Cl2 (5 mL) under argon were added methane sulfonyl chloride (0.23 mL, 2.99 mmol) and pyridine (0.30 mL, 3.73 mmol). The resulting solution was stirred at 25° C. for 3 hrs. The reaction mixture was quenched with 1N HCl and extracted with EtOAc (30 mL). The organic phase was washed with brine (50 mL), dried over Na2SO4 and evaporated. The residue was purified by flash column chromatography (80% EtOAc in hexanes) to give the product (0.40 g, 58%) as a white solid. 1H NMR (CDCl3) δ: 1.52 (d, J=6.8 Hz, 3 H), 2.67 (s, 3 H), 4.61–4.72 (m, 2 H), 7.24 (d, J=8.3 Hz, 2 H), 7.51 (d, J=8.3 Hz, 2 H). ESIMS (MNa+): 279.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.23 mL
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
58%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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